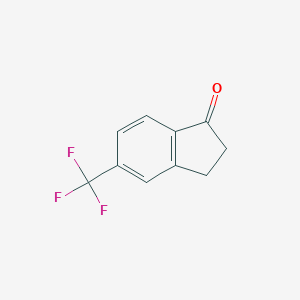

5-(Trifluoromethyl)-1-indanone

Vue d'ensemble

Description

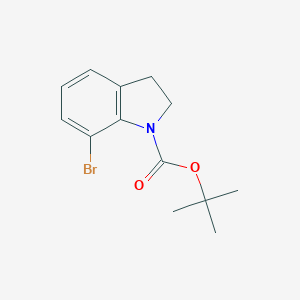

5-(Trifluoromethyl)-1-indanone is a compound that has garnered attention due to its trifluoromethyl group and indanone structure, which are significant in various applications such as pesticides, medicine, dyes, and functional materials. The presence of the trifluoromethyl group enhances the physical and chemical properties of the compound, as well as its bioactivities .

Synthesis Analysis

The synthesis of 5-(Trifluoromethyl)-1-indanone has been achieved through a multi-step process starting from 4-trifluoromethyl benzaldehyde. The key steps include Knoevenagel condensation, Friedel-Crafts acylation, and asymmetric ring opening of epoxide, culminating in a 22% overall yield. The synthesized product has been characterized by various spectroscopic methods, confirming its structure .

Molecular Structure Analysis

The molecular structure of 5-(Trifluoromethyl)-1-indanone and related compounds has been studied using both experimental and theoretical methods. For instance, the stable crystal structure of 5-chloro-1-indanone has been analyzed, which shares a similar indanone core, to understand the intermolecular forces such as hydrogen bonding, halogen bonding, and π-π stacking. These studies provide insights into the influence of such interactions on the molecular structure of indanone derivatives .

Chemical Reactions Analysis

Indanones, including those with trifluoromethyl groups, are versatile intermediates in chemical reactions. For example, they can be synthesized via Friedel-Crafts alkylation under superacidic conditions, which is a testament to their reactivity and potential for further functionalization . Additionally, Heck-type reactions have been employed to synthesize substituted indanones, demonstrating the compound's utility in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(Trifluoromethyl)-1-indanone are influenced by the trifluoromethyl group, which imparts unique characteristics such as increased lipophilicity and bioavailability. These properties are crucial for the compound's applications in various fields. The compound's solid-state structure and vibrational spectrum have been analyzed to understand its intermolecular interactions and geometrical configuration .

Applications De Recherche Scientifique

Synthesis and Characterization

- Applications in Various Fields : 5-(Trifluoromethyl)-1-indanone has wide applications in pesticides, medicine, dyes, and functional materials due to its unique physical and chemical properties and excellent bioactivities. It was synthesized from 4-trifluoromethyl benzaldehyde using several key steps and characterized by various methods (Qian, 2014).

Organic Synthesis Techniques

- Intramolecular Ritter Reaction : Indanol intermediates were prepared using 1-indanone beta-ketoester and subjected to intramolecular Ritter reaction, yielding tricyclic lactams. This process is significant for producing constrained analogues of non-peptide NK(1)-antagonists (van Emelen et al., 2000).

- Synthesis of Trifluoromethylated Compounds : The compound plays a vital role in synthesizing trifluoromethylated arylpropanoic acids, indanones, and dihydrocoumarins, enhancing the lipophilicity and bioavailability of therapeutics (Prakash et al., 2010).

Pharmaceutical Research

- Synthesis of Anti-Cancer Compounds : Novel compounds synthesized from 1-indanone exhibited potent anticancer activities against certain cancer cell lines (Yong-ming, 2010).

- Angiotensin Converting Enzyme (ACE) Inhibitors : Triazole derivatives synthesized from 5-hydroxy indanone, a derivative of 1-indanone, showed promising results as ACE inhibitors, with minimal toxicity compared to clinical drugs (Vulupala et al., 2018).

Chemical Analysis and Characterization

- Molecular Structure Analysis : The molecular structure of 5-chloro-1-indanone, a related compound, was analyzed using X-ray diffraction and vibrational spectroscopy. This study aids in understanding the intermolecular forces and molecular structure of similar compounds (Ruiz et al., 2006).

Safety And Hazards

The safety and hazards associated with “5-(Trifluoromethyl)-1-indanone” are not directly available. However, compounds with similar groups like “2-Fluoro-5-(trifluoromethyl)benzoic acid” are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation6.

Orientations Futures

The future directions for “5-(Trifluoromethyl)-1-indanone” are not directly available. However, the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials, and it is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future78.

Please note that the information provided is based on the available data and may not be fully comprehensive or accurate for “5-(Trifluoromethyl)-1-indanone”. For more detailed and specific information, further research and expert consultation are recommended.

Propriétés

IUPAC Name |

5-(trifluoromethyl)-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(8)14/h2-3,5H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSXMYSALCGWSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479213 | |

| Record name | 5-(Trifluoromethyl)-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethyl)-1-indanone | |

CAS RN |

150969-56-5 | |

| Record name | 5-(Trifluoromethyl)-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

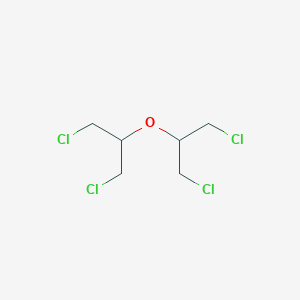

![1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane](/img/structure/B136615.png)

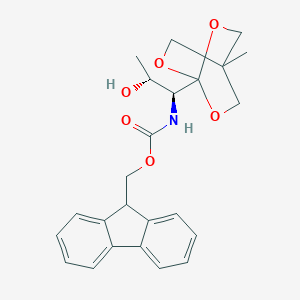

![(1R,3Z,5S,8Z,12Z,15S)-5,17-dihydroxy-18-[(2S)-1-hydroxypropan-2-yl]-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one](/img/structure/B136618.png)

![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B136633.png)